

An In-depth Technical Guide on the Thermodynamic Properties of Sodium Hydrosulfide Hydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium hydrosulfide hydrate*

Cat. No.: *B103967*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of **sodium hydrosulfide hydrate** ($\text{NaSH}\cdot\text{xH}_2\text{O}$). Due to a notable scarcity of specific experimental data for NaSH hydrates in publicly accessible literature, this guide also draws upon analogous information from sodium sulfide hydrates ($\text{Na}_2\text{S}\cdot\text{nH}_2\text{O}$) and general principles of hydrate thermodynamics to provide a complete picture for the intended audience.

Introduction to Sodium Hydrosulfide Hydrate

Sodium hydrosulfide is an inorganic compound that can exist in anhydrous (NaSH) and hydrated forms. The hydrated forms, primarily the dihydrate ($\text{NaSH}\cdot2\text{H}_2\text{O}$) and trihydrate ($\text{NaSH}\cdot3\text{H}_2\text{O}$), are of interest due to their potential applications as hydrogen sulfide (H_2S) donors.^[1] H_2S is a significant gaseous signaling molecule involved in numerous physiological and pathological processes, making H_2S donors a subject of interest in drug development for various therapeutic areas.^{[2][3]} The stability and H_2S release characteristics of these hydrates are intrinsically linked to their thermodynamic properties.

Physicochemical and Thermodynamic Data

Quantitative thermodynamic data for **sodium hydrosulfide hydrates** is not extensively available. The following tables summarize the known physical properties and provide a

framework for the types of thermodynamic data that are crucial for a complete understanding of these compounds.

Table 1: Physical Properties of **Sodium Hydrosulfide Hydrates**

Property	NaSH·2H ₂ O	NaSH·3H ₂ O	NaSH·xH ₂ O (General Hydrate)
Molar Mass (anhydrous)	-	-	56.06 g/mol
Melting Point	55 °C[1]	22 °C[1]	52-54 °C[4]
Appearance	Colorless solid[1]	Colorless solid[1]	Yellow to orange deliquescent flakes[5]

Table 2: Key Thermodynamic Properties of Hydrates (Illustrative)

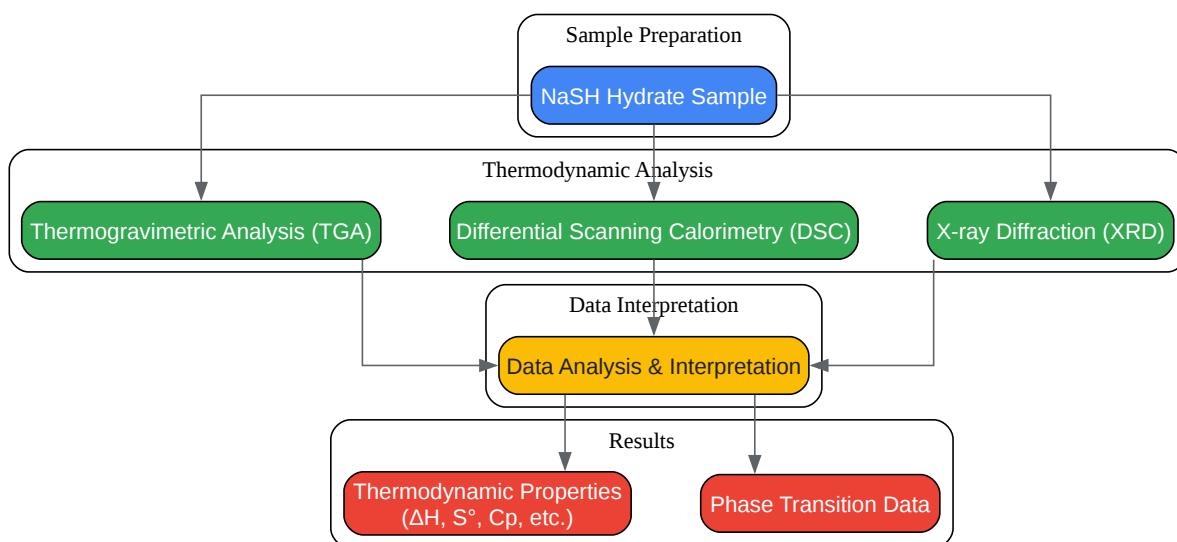
Thermodynamic Property	Symbol	Importance in Hydrate Characterization
Standard Enthalpy of Formation	ΔH°_f	Indicates the energy change upon formation from constituent elements, reflecting the compound's stability. ^[6] No specific data is available for NaSH hydrates.
Standard Molar Entropy	S°	Measures the degree of disorder of the compound at a standard state. No specific data is available for NaSH hydrates.
Heat Capacity	C_p	Represents the amount of heat required to raise the temperature of the substance; crucial for understanding thermal stability. No specific data is available for NaSH hydrates.
Enthalpy of Dehydration	ΔH_{dehyd}	The energy required to remove the water of hydration, a key parameter for H_2S donor applications and storage stability. No specific data is available for NaSH hydrates.

Experimental Protocols for Thermodynamic Characterization

While specific, detailed experimental protocols for **sodium hydrosulfide hydrates** are not readily found, the following methodologies are standard for characterizing the thermodynamic properties of hydrated salts and are based on techniques applied to similar compounds like sodium sulfide hydrates.^[7]

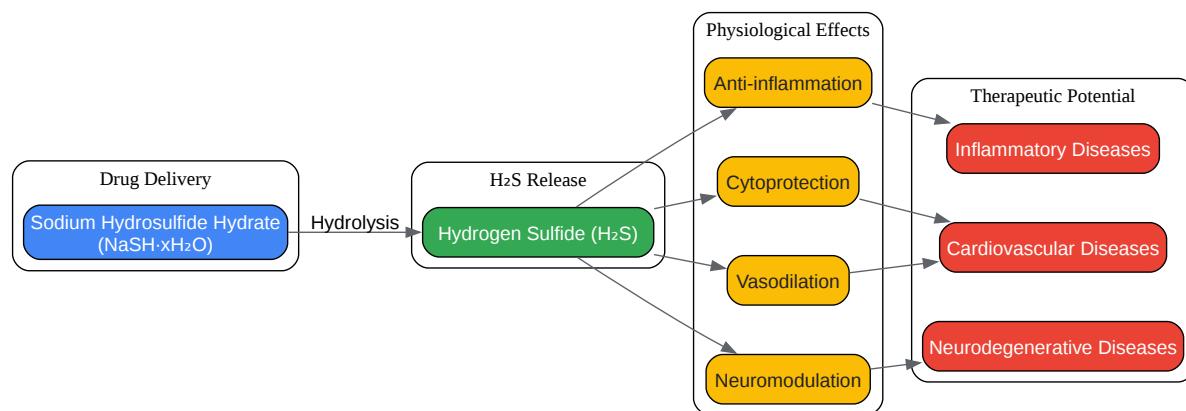
3.1. Thermogravimetric Analysis (TGA)

- Objective: To determine the water content and decomposition temperature of the hydrate.
- Methodology:
 - A small, accurately weighed sample of the **sodium hydrosulfide hydrate** is placed in a TGA furnace.
 - The sample is heated at a constant rate under a controlled atmosphere (e.g., inert gas like nitrogen).
 - The mass of the sample is continuously monitored as a function of temperature.
 - Weight loss at specific temperatures corresponds to the loss of water molecules, allowing for the determination of the hydration state and decomposition profile.


3.2. Differential Scanning Calorimetry (DSC)

- Objective: To measure the heat flow associated with phase transitions, such as melting and dehydration.
- Methodology:
 - A small, encapsulated sample of the hydrate and an inert reference are placed in the DSC instrument.
 - Both the sample and reference are heated or cooled at a controlled rate.
 - The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
 - Endothermic or exothermic peaks correspond to phase transitions, from which the enthalpy of these transitions (e.g., enthalpy of fusion, enthalpy of dehydration) can be calculated.

3.3. X-ray Diffraction (XRD)


- Objective: To identify the crystalline phases of the hydrate at different temperatures.
- Methodology:
 - A powdered sample of the hydrate is exposed to a monochromatic X-ray beam.
 - The diffraction pattern of the X-rays is recorded as a function of the scattering angle.
 - The resulting diffractogram provides a unique fingerprint of the crystalline structure, which can be used to identify the specific hydrate form and monitor phase changes upon heating or cooling.

Visualizations

[Click to download full resolution via product page](#)

A generalized workflow for the thermodynamic analysis of a hydrated salt.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium hydrosulfide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Hydrogen sulfide in pharmacology and medicine--An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Sodium hydrosulfide hydrate, pure, flakes 10 kg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic Properties of Sodium Hydrosulfide Hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103967#thermodynamic-properties-of-sodium-hydrosulfide-hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com